molecular formula C10H13N3OS B15304194 2-(5-Amino-3-(3-methylthiophen-2-yl)-1h-pyrazol-1-yl)ethan-1-ol

2-(5-Amino-3-(3-methylthiophen-2-yl)-1h-pyrazol-1-yl)ethan-1-ol

Cat. No.: B15304194
M. Wt: 223.30 g/mol
InChI Key: KNUVVVNRDBDDOF-UHFFFAOYSA-N
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Description

2-(5-Amino-3-(3-methylthiophen-2-yl)-1h-pyrazol-1-yl)ethan-1-ol is a heterocyclic compound that contains both a pyrazole and a thiophene ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both nitrogen and sulfur atoms in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-methylthiophene-2-carboxylic acid with hydrazine to form the corresponding hydrazide This intermediate is then cyclized with an appropriate aldehyde to form the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are selected to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-3-(3-methylthiophen-2-yl)-1h-pyrazol-1-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.

    Substitution: The ethan-1-ol group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkoxides or carboxylates are employed in substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Ethers or esters of the compound.

Scientific Research Applications

2-(5-Amino-3-(3-methylthiophen-2-yl)-1h-pyrazol-1-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in the development of new drugs, particularly as anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(5-Amino-3-(3-methylthiophen-2-yl)-1h-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The presence of the thiophene ring can enhance its binding affinity to specific targets, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Amino-3-(2-thienyl)-1h-pyrazol-1-yl)ethan-1-ol: Similar structure but with a different substitution pattern on the thiophene ring.

    2-(5-Amino-3-(3-methylphenyl)-1h-pyrazol-1-yl)ethan-1-ol: Contains a phenyl ring instead of a thiophene ring.

Uniqueness

2-(5-Amino-3-(3-methylthiophen-2-yl)-1h-pyrazol-1-yl)ethan-1-ol is unique due to the presence of both a pyrazole and a thiophene ring in its structure. This combination imparts distinct electronic and steric properties, enhancing its potential as a versatile building block in medicinal chemistry and material science.

Properties

Molecular Formula

C10H13N3OS

Molecular Weight

223.30 g/mol

IUPAC Name

2-[5-amino-3-(3-methylthiophen-2-yl)pyrazol-1-yl]ethanol

InChI

InChI=1S/C10H13N3OS/c1-7-2-5-15-10(7)8-6-9(11)13(12-8)3-4-14/h2,5-6,14H,3-4,11H2,1H3

InChI Key

KNUVVVNRDBDDOF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C2=NN(C(=C2)N)CCO

Origin of Product

United States

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